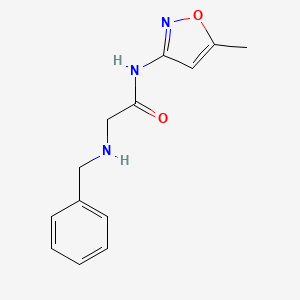

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, or 2-BMOA, is a synthetic compound developed in the early 2000s for use in scientific research and lab experiments. It is a benzamidine derivative, which is an important class of organic compounds that are used in many different fields such as medicine, biochemistry, and pharmacology. 2-BMOA has a wide range of applications and can be used in a variety of different experiments and research studies.

Wissenschaftliche Forschungsanwendungen

1. Neuropharmacology and Cognitive Disorders

GSK189254, a compound structurally similar to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, exhibits potent functional antagonism at human H3 receptors. This property is utilized in Alzheimer's disease research, potentially indicating a therapeutic role for the compound in dementia and cognitive disorders. GSK189254 demonstrates the ability to bind to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models, suggesting its use in symptomatic treatment of dementia (Medhurst et al., 2007).

2. Anticonvulsant Properties

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, have been evaluated for their anticonvulsant activities. These compounds, including the alpha-oxazol-2-yl alpha-acetamido-N-benzylacetamides, have demonstrated significant protection against maximal electroshock-induced seizures in mice. Their ED50 and PI values are comparable to those reported for phenytoin, indicating their potential as novel anticonvulsant agents (Kohn et al., 1993).

3. Potential in Neuroinflammation Imaging

2-[5-(4-[18F]fluoroethoxy-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-methyl-N-phenylacetamide] ([18F]FEBMP), a derivative related to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is being evaluated for positron emission tomography (PET) imaging of translocator protein (TSPO), which is involved in neuroinflammation. The compound demonstrates high uptake in peripheral organs and the brain, indicating its potential as a tool for visualizing neuroinflammation in various neurodegenerative diseases (Tiwari et al., 2015).

4. Neuroprotective Effects

Benzimidazole-containing acetamide derivatives, structurally related to 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, have shown neuroprotective effects against oxidative stress-induced neuroinflammation, a prominent feature of neurodegenerative disorders. These derivatives attenuate neuroinflammation and oxidative stress in ethanol-induced neurodegeneration, suggesting their potential as therapeutic agents in the treatment of neurodegenerative diseases (Imran et al., 2020).

Eigenschaften

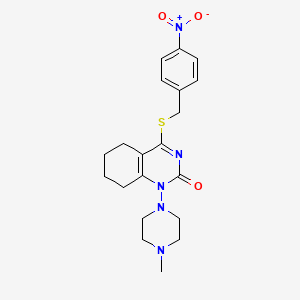

IUPAC Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMNSSQOXRXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)

![1-Benzyl-3'-(4-fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2476219.png)

![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)

![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2476225.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)